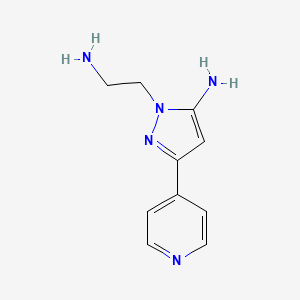

1-(2-aminoethyl)-3-(pyridin-4-yl)-1H-pyrazol-5-amine

Description

Properties

IUPAC Name |

2-(2-aminoethyl)-5-pyridin-4-ylpyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N5/c11-3-6-15-10(12)7-9(14-15)8-1-4-13-5-2-8/h1-2,4-5,7H,3,6,11-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTLRIGCAPJQOQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C2=NN(C(=C2)N)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(2-aminoethyl)-3-(pyridin-4-yl)-1H-pyrazol-5-amine is a heterocyclic compound that has garnered attention for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. This article explores the synthesis, biological mechanisms, and research findings related to this compound, supported by diverse sources and relevant data.

Chemical Structure and Synthesis

The compound features a pyrazole ring fused with a pyridine ring, characterized by the following structural formula:

Synthesis Methods:

- Condensation Reaction : Typically synthesized through the condensation of 2-acetylpyridine with hydrazine hydrate to form the pyrazole ring.

- Nucleophilic Substitution : The aminoethyl group is introduced via nucleophilic substitution reactions, often using solvents like ethanol or methanol and catalysts such as acetic acid .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.0039 mg/mL |

| Escherichia coli | 0.025 mg/mL |

These findings suggest that the compound may be a promising candidate for developing new antibiotics .

Antiviral Activity

The compound has also been investigated for its antiviral properties. Preliminary studies indicate potential efficacy against certain viruses, although specific viral targets and mechanisms remain to be fully elucidated.

Anticancer Activity

Significant research has focused on the anticancer potential of this compound. A study evaluated its cytotoxic effects on various human cancer cell lines, revealing notable activity:

| Cell Line | IC50 (µM) |

|---|---|

| Human cervical (HeLa) | 12.5 |

| Colon adenocarcinoma (Caco-2) | 9.8 |

| Human lung adenocarcinoma | 15.3 |

These results highlight its selective cytotoxicity towards cancer cells compared to normal cells .

The biological activity of this compound is thought to involve its interaction with specific molecular targets such as enzymes or receptors. The compound can modulate enzyme activity or disrupt protein-protein interactions, leading to various biological effects. For instance:

- Enzyme Inhibition : It may inhibit key enzymes involved in cell proliferation or survival pathways.

- Signal Transduction Modulation : The compound could affect signaling pathways critical for cancer cell growth and division .

Case Studies

- Study on Anticancer Activity : A recent study reported that derivatives of this compound showed enhanced antitumor activity against a panel of human tumor cell lines, particularly against ovarian and renal cancer cells .

- Antimicrobial Efficacy Study : Another investigation demonstrated that modifications to the structure of this compound could lead to increased antimicrobial potency, suggesting a pathway for optimizing its bioactivity .

Comparison with Similar Compounds

Table 1: Kinase Inhibition Profiles of Key Regioisomers

| Compound | p38α IC₅₀ (nM) | VEGFR2 IC₅₀ (nM) | Src IC₅₀ (nM) | B-RAF (V600E) IC₅₀ (nM) | EGFR (L858R) IC₅₀ (nM) |

|---|---|---|---|---|---|

| 3-(4-Fluorophenyl)-4-(pyridin-4-yl) analog | 12 | >10,000 | >10,000 | >10,000 | >10,000 |

| 4-(4-Fluorophenyl)-3-(pyridin-4-yl) analog (6a) | >10,000 | 34 | 399 | 592 | 31 |

The regioisomeric switch likely disrupts binding to p38α’s hydrophobic pocket while enabling interactions with the ATP-binding sites of oncogenic kinases. Crystallographic studies (e.g., 4-(4-fluorophenyl)-3-(pyridin-4-yl)-1-(2,4,6-trichlorophenyl)-1H-pyrazol-5-amine ) reveal that the pyridin-4-yl group at position 3 participates in hydrogen bonding with kinase residues, a feature absent in p38α-inactive regioisomers .

Substituent Effects at Position 1

The aryl group at position 1 significantly influences potency and selectivity:

- 2,4,6-Trichlorophenyl substituent (e.g., compound 6a ): Enhances hydrophobic interactions with kinase pockets, contributing to multi-kinase inhibition (Table 1) .

- Crystallography shows the nitro group participates in intermolecular hydrogen bonds, influencing crystal packing .

- 2-Aminoethyl substituent (target compound): The flexible aminoethyl chain may improve aqueous solubility and enable hydrogen bonding with polar kinase residues, though this remains speculative without direct data. In contrast, bulky aryl groups (e.g., trichlorophenyl) favor hydrophobic binding but may limit bioavailability .

Structural Insights from Crystallography

Crystal structures of related compounds (e.g., 4-(4-fluorophenyl)-3-(pyridin-4-yl)-1-(2,4,6-trichlorophenyl)-1H-pyrazol-5-amine ) reveal key features:

Preparation Methods

Synthetic Strategies Overview

The preparation of 1-(2-aminoethyl)-3-(pyridin-4-yl)-1H-pyrazol-5-amine generally involves:

- Formation of the pyrazole ring system.

- Introduction of the pyridin-4-yl substituent at the 3-position of the pyrazole.

- Attachment of the 2-aminoethyl group at the N1 position of the pyrazole ring.

These steps can be executed via various synthetic routes including cyclization reactions, nucleophilic substitutions, and coupling reactions.

Pyrazole Core Construction and Functionalization

The pyrazole ring can be synthesized by cyclization of hydrazines with 1,3-dicarbonyl compounds or α,β-unsaturated carbonyls. For functionalization at the 3-position with a pyridin-4-yl group, Suzuki-Miyaura or related cross-coupling reactions are commonly employed, using halogenated pyrazoles and pyridinyl boronic acids/esters.

Example Process (Adapted from Related Pyrazole Derivatives Synthesis):

| Step | Reagents/Conditions | Description |

|---|---|---|

| 1 | Hydrazine + α,β-unsaturated ketone | Formation of pyrazole ring |

| 2 | Halogenation at 3-position (e.g., bromination) | Introduce leaving group for coupling |

| 3 | Suzuki coupling with 4-pyridyl boronic acid | Attach pyridin-4-yl substituent |

| 4 | N-alkylation with 2-bromoethylamine or equivalent | Introduce 2-aminoethyl group at N1 |

Multicomponent Domino Reactions for Pyrazol-5-amine Derivatives

Research by Wang et al. (2014) describes multicomponent domino reactions (MDRs) involving pyrazol-5-amines and arylglyoxals, which could be adapted for synthesizing pyrazole derivatives with aminoethyl and pyridinyl substituents:

- Reaction Conditions: Pyrazol-5-amine derivatives react with arylglyoxals in DMF solvent, catalyzed by p-toluenesulfonic acid under microwave irradiation at 120°C.

- Mechanism: The process involves tandem condensations, Michael additions, and cyclizations forming complex fused pyrazolo heterocycles.

- Selectivity: The method allows regioselective formation of pyrazole derivatives with diverse substituents, including pyridinyl groups, by varying the arylglyoxal and pyrazol-5-amine partners.

- Yields: Reported yields for related pyrazole products range from moderate to good (30–60%) depending on substrate and conditions.

This approach offers a rapid, one-pot synthesis pathway that could be optimized for this compound by selecting appropriate starting materials.

Summary Table of Preparation Methods

| Method Type | Key Reagents | Conditions | Yield | Notes |

|---|---|---|---|---|

| Stepwise Synthesis with Coupling | Hydrazine, α,β-unsaturated ketone, halogenated pyrazole, 4-pyridyl boronic acid, 2-bromoethylamine | Various; includes cyclization, halogenation, Suzuki coupling, N-alkylation | Typical yields not specified | Classical approach, modular |

| Patent-Described Salt Formation and Purification | Pyrazole intermediates, acetic acid, toluene, ethanol-water | Washing at 50–55°C, concentration at 100–110°C, cooling to 0–5°C, drying at 40–45°C | Up to 90% | Emphasizes purification and salt formation |

| Multicomponent Domino Reaction (MDR) | Pyrazol-5-amines, arylglyoxals, p-TsOH, DMF | Microwave irradiation, 120°C, 20–25 min | 30–60% | One-pot, regioselective, complex products |

| Visible Light-Promoted Synthesis | Aromatic aldehydes, 3-methyl-1-phenyl-2-pyrazoline-5-one | Room temperature, visible light irradiation | High | Green, catalyst-free, adaptable |

Research Findings and Considerations

- Purification: The use of acid-base treatments and temperature-controlled crystallization is critical for isolating pure pyrazole derivatives.

- Selectivity: Multicomponent reactions offer selective formation of complex pyrazole frameworks but may require optimization for specific substituents.

- Sustainability: Visible light-promoted methods represent a promising green alternative for synthesizing pyrazole derivatives.

- Scalability: Patent methods demonstrate scalable processes suitable for industrial production of pyrazole-based pharmaceuticals.

Q & A

Q. How should researchers resolve contradictions in biological activity data across studies?

- Methodology : Cross-validate using orthogonal assays (e.g., fluorescence polarization vs. radiometric assays). Control for variables like cell line heterogeneity (e.g., HEK293 vs. HeLa) and ATP concentrations in kinase assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.